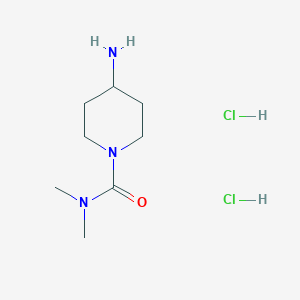

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O and a molecular weight of 244.16 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and recrystallization, to obtain the final product in its pure form .

化学反応の分析

Oxidation Reactions

The tertiary amine and carboxamide groups participate in oxidation processes:

-

Oxidation of the Amino Group :

The 4-amino group is oxidized to a nitroso intermediate using hydrogen peroxide (H₂O₂) in acetic acid. Further oxidation with stronger agents like NaOCl produces a nitro derivative .

Reduction Reactions

The carboxamide moiety can be selectively reduced:

-

Carboxamide to Amine :

Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the carboxamide group to a methylamine, forming 4-amino-N,N-dimethylpiperidin-1-ylmethanamine dihydrochloride .

Key Data :-

Reaction time: 8–12 hr

-

Temperature: 0°C → RT

-

Yield: 60–70%

-

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Cycloaddition and Ring-Opening Reactions

The piperidine ring participates in annulation:

-

[4 + 2] Cycloaddition :

With dienophiles like maleic anhydride, the compound forms bicyclic lactams via intramolecular Diels-Alder reactions. This is catalyzed by Lewis acids (e.g., ZnCl₂) at elevated temperatures .

Product : 1-Azabicyclo[4.3.0]nonane-2-carboxamide

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid, yielding 4-aminopiperidine-1-carboxylic acid .

Yield : 70–75% -

Basic Hydrolysis :

NaOH (2M) at 60°C produces the corresponding carboxylate salt .

Comparative Reaction Efficiency

Mechanistic Insights

科学的研究の応用

Drug Development

One of the primary applications of 4-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride is in the development of pharmaceutical compounds targeting various receptors. Research has shown that derivatives of this compound can act as modulators for the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in HIV infection and various cancers. For instance, novel small molecules derived from this piperidine structure have demonstrated promising anti-inflammatory and anti-cancer activities in preclinical studies .

Neuropharmacology

This compound has also been investigated for its potential in neuropharmacology. Studies indicate that piperidine derivatives can influence opioid receptor activity, which is vital for pain management and addiction therapies. Specifically, compounds related to 4-Amino-N,N-dimethylpiperidine have been synthesized to enhance selectivity towards the kappa-opioid receptor, providing insights into pain modulation mechanisms .

Alzheimer's Disease Research

The role of piperidine derivatives in Alzheimer's disease therapy is another significant area of research. Compounds similar to 4-Amino-N,N-dimethylpiperidine have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease. These compounds may improve cognitive function by enhancing cholinergic transmission .

Case Study 1: CXCR4 Modulators

A study focused on the development of small molecule modulators targeting CXCR4 utilized derivatives of piperidine to enhance drug efficacy and reduce side effects associated with existing treatments like AMD3100. The research employed virtual screening techniques to identify potent candidates, leading to the discovery of new modulators with improved pharmacokinetic profiles .

Case Study 2: Opioid Receptor Antagonism

Research on opioid receptors revealed that modifications to the piperidine structure could significantly enhance selectivity and potency at the kappa-opioid receptor. This study demonstrated that specific substitutions on the piperidine ring led to compounds with reduced side effects compared to traditional opioids, highlighting their potential for safer pain management strategies .

Comparative Data Table

作用機序

The mechanism of action of 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites on enzymes, altering their activity and affecting biochemical pathways .

類似化合物との比較

Similar Compounds

Some compounds similar to 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride include:

- 4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride

- N,N-Dimethylpiperidine-1-carboxamide

- Piperidine derivatives with similar functional groups .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

生物活性

4-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride (commonly referred to as DMPCA) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DMPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMPCA has the molecular formula C8H16N2O⋅2HCl. The compound features a piperidine ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interaction with biological systems. The dihydrochloride form enhances its solubility, facilitating its use in laboratory settings.

The biological activity of DMPCA is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group participates in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects such as:

- Enzyme Inhibition : DMPCA may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

- Receptor Modulation : It has potential as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways.

Anticancer Properties

DMPCA has been investigated for its anticancer properties. Research indicates that compounds similar to DMPCA exhibit moderate to significant growth inhibitory activities against various cancer cell lines. For instance, studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cells through mechanisms involving cytochrome C levels and activation of intrinsic apoptotic pathways .

Enzyme Interaction Studies

DMPCA's ability to interact with specific enzymes makes it a candidate for further pharmacological exploration. Its binding affinity to enzymes can help elucidate its mechanism of action and potential therapeutic applications. For example, it has been studied for its inhibitory effects on cholinesterase and monoamine oxidase B, both of which are relevant in neurodegenerative disease contexts .

Case Studies

- Growth Inhibition in Leukemia Cells : A study highlighted that certain piperidine derivatives showed significant growth inhibition against cultured L1210 leukemia cells . This suggests that DMPCA or its analogs may possess similar properties worth exploring further.

- Antiproliferative Effects : In vitro assessments revealed that compounds with structural similarities to DMPCA demonstrated antiproliferative action against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Amino-N,N-dimethylpiperidine-1-carboxamide | Anticancer activity, enzyme inhibition | Serves as a precursor in drug development |

| N,N-Dimethylpiperidine-4-carboxamide | Moderate growth inhibition against cancer cells | Used in enzyme interaction studies |

| 4-(Dimethylamino)-N-phenyl-2H-1-benzothiopyran-3-carboxamide | Investigated for various pharmacological activities | Significant structural differences affecting activity |

特性

IUPAC Name |

4-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMBMSNTUJRPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。